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molecular formula C8H6Cl2FNO2 B1338846 Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS No. 82671-03-2

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Cat. No. B1338846
M. Wt: 238.04 g/mol
InChI Key: FPPLCOWQBGOFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250548

Procedure details

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (5.00 g, 23.81 mmol) was mixed with ~13 mL of thionyl chloride under nitrogen. The reaction was heated and the excess thionyl chloride was distilled off. The resulting liquid was diluted with ~5 mL methylene chloride, cooled to 0° C. and treated with 4.98 mL (1.5 equivalents) of triethylamine followed by 2.79 mL (2.0 equivalents) of ethanol dropwise. The reaction was allowed to warm to ambient temperature and stirred for 1 hour. A 1:1 mixture of sodium bicarbonate solution and ether (~80 mL) was added and the organic layer was washed with saturated sodium bicarbonate solution, 1N phosphoric acid and brine, dried over magnesium sulfate and concentrated in vacuo. The residue obtained was flash chromatographed on silica gel eluting with 5% ethyl acetate in hexane to give the title compound (5.32 g, 94%) as a yellow liquid. 1H NMR (CDCl3, 300 MHz) δ 1.42 (t, 3 H), 4.43 (q, 2H), 8.00 (d, 1H). MS (DCl/NH3) m/e 239 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Quantity
2.79 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([F:11])=[C:4]([Cl:12])[N:3]=1.S(Cl)(Cl)=O.[CH2:17](N(CC)CC)[CH3:18].C(O)C.C(=O)(O)[O-].[Na+]>CCOCC>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:17][CH3:18])=[O:9])=[CH:6][C:5]([F:11])=[C:4]([Cl:12])[N:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C(=O)O)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride was distilled off
ADDITION
Type
ADDITION
Details
The resulting liquid was diluted with ~5 mL methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate solution, 1N phosphoric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C(=O)OCC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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